ML336

Description

Propriétés

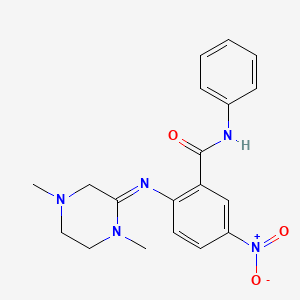

IUPAC Name |

2-[(1,4-dimethylpiperazin-2-ylidene)amino]-5-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-22-10-11-23(2)18(13-22)21-17-9-8-15(24(26)27)12-16(17)19(25)20-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAMTBFFNOHDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML336: A Potent Quinazolinone-Based Inhibitor of Venezuelan Equine Encephalitis Virus nsP2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Venezuelan Equine Encephalitis Virus (VEEV), an alphavirus endemic to the Americas, poses a significant threat to both human and equine health, with the potential for neurological disease and mortality.[1] Currently, there are no FDA-approved therapeutics or vaccines for human use.[1] This document provides a comprehensive technical overview of ML336, a novel quinazolinone-based inhibitor of VEEV. This compound demonstrates potent, low-nanomolar efficacy in inhibiting the cytopathic effects of multiple VEEV strains and significantly reduces viral titers.[2][3] Mechanistic studies indicate that this compound targets the viral non-structural protein 2 (nsP2), a cysteine protease crucial for viral replication, by interfering with viral RNA synthesis.[1][4] This guide details the quantitative antiviral activity of this compound, outlines the key experimental protocols for its evaluation, and illustrates its mechanism of action and experimental workflows through detailed diagrams.

Introduction to VEEV and the nsP2 Target

VEEV is a single-stranded, positive-sense RNA virus belonging to the Togaviridae family.[1] Its genome encodes a polyprotein that is cleaved by the viral nsP2 protease into four non-structural proteins (nsP1-4), which are essential for the replication of the viral genome and the transcription of subgenomic RNA.[5][6] The nsP2 protein contains a cysteine protease domain that is critical for processing the non-structural polyprotein precursor.[7][8] The essential nature of the nsP2 protease in the viral life cycle makes it an attractive target for the development of antiviral therapeutics.[7][9]

This compound emerged from a high-throughput screening campaign as a first-in-class inhibitor that appears to specifically target VEEV nsP2.[2][3] It exhibits potent antiviral activity in both in vitro and in vivo models of VEEV infection.[1] Resistance mutations to this compound have been mapped to the non-structural proteins nsP2 and nsP4, further supporting its on-target activity within the viral replicase complex.[1][10]

Quantitative Antiviral Activity of this compound

This compound has demonstrated potent and selective activity against multiple strains of VEEV while exhibiting low cytotoxicity. The following table summarizes the key quantitative data for this compound.

| Assay Type | VEEV Strain | Metric | Value (nM) | Reference |

| Cytopathic Effect (CPE) | TC-83 | IC50 | 32 | [2][11] |

| Cytopathic Effect (CPE) | V3526 | IC50 | 20 | [2][11] |

| Cytopathic Effect (CPE) | Trinidad Donkey (Wild Type) | IC50 | 41-42 | [2][11] |

| RNA Synthesis Inhibition | TC-83 | IC50 | 1.1 | [1][4][12] |

| Antiviral Activity | TC-83 | EC50 | 32 | [1] |

| Cytotoxicity | Vero 76 cells | CC50 | > 50,000 | [2][4][12] |

| Antiviral Activity | Chikungunya Virus | EC50 | > 50,000 | [2] |

| Antiviral Activity | Respiratory Syncytial Virus | EC50 | > 25,000 | [2] |

Selectivity Index: >1500 (calculated as CC50 / IC50 for VEEV TC-83)[2][3]

Viral Titer Reduction: > 7.2 log reduction in VEEV TC-83 viral titer at 1 µM concentration.[1][2]

Mechanism of Action

This compound inhibits VEEV replication by interfering with viral RNA synthesis.[1][4] Time-of-addition studies have shown that the compound is most effective when added during the middle stage of the viral replication cycle, which is when viral genome replication is most active.[13] The emergence of resistance mutations in both nsP2 and the RNA-dependent RNA polymerase nsP4 suggests that this compound likely interacts with the viral replicase complex to inhibit its function.[1][10][14] Specifically, this compound has been shown to inhibit the synthesis of positive-sense genomic RNA, negative-sense template RNA, and subgenomic RNA.[1][10]

Caption: Mechanism of action of this compound in inhibiting VEEV replication.

Experimental Protocols

VEEV-Induced Cytopathic Effect (CPE) Assay

This cell-based assay is the primary high-throughput screening method used to identify inhibitors of VEEV replication.

-

Cell Line: Vero 76 cells.

-

Virus: VEEV strains (e.g., TC-83, V3526, Trinidad Donkey).

-

Methodology:

-

Seed Vero 76 cells in 384-well plates and incubate overnight.

-

Prepare serial dilutions of the test compound (this compound).

-

Add the diluted compound to the cells.

-

Infect the cells with VEEV at a specific multiplicity of infection (MOI).

-

Incubate the plates for 48 hours at 37°C.

-

Measure cell viability using a luminescence-based reagent (e.g., CellTiter-Glo®).

-

Calculate the IC50 value, which is the concentration of the compound that inhibits the virus-induced CPE by 50%.

-

-

Controls:

-

No virus, no compound (100% cell viability).

-

Virus, no compound (0% cell viability).

-

No virus, compound (to assess cytotoxicity).

-

Viral Titer Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of the inhibitor.

-

Cell Line: Vero 76 cells.

-

Virus: VEEV strains.

-

Methodology:

-

Infect Vero 76 cells with VEEV in the presence of various concentrations of this compound.

-

After a defined incubation period (e.g., 24 hours), collect the supernatant containing the progeny virus.

-

Perform serial dilutions of the supernatant.

-

Use the dilutions to infect fresh monolayers of Vero 76 cells in a plaque assay format.

-

After an appropriate incubation time, fix and stain the cells to visualize and count the plaques.

-

Calculate the viral titer (plaque-forming units per milliliter, PFU/mL) for each compound concentration.

-

Determine the log reduction in viral titer compared to the untreated control.

-

Viral RNA Synthesis Assay (Metabolic Labeling)

This assay directly measures the effect of the inhibitor on viral RNA synthesis.

-

Cell Line: BHK-21 cells.

-

Methodology:

-

Infect BHK-21 cells with VEEV.

-

At a specific time post-infection (e.g., 2-4 hours), add this compound at various concentrations.

-

Add a metabolic label, such as [3H]-uridine, to the culture medium.

-

Incubate for a further period to allow for the incorporation of the label into newly synthesized RNA.

-

Lyse the cells and precipitate the total RNA.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

The IC50 for RNA synthesis inhibition is the concentration of this compound that reduces the incorporation of [3H]-uridine by 50% compared to the untreated, infected control.

-

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a highly potent and specific inhibitor of VEEV replication. Its novel mechanism of action, targeting the viral nsP2 and interfering with RNA synthesis, distinguishes it from other antiviral compounds. The favorable in vitro profile, including low nanomolar efficacy and a high selectivity index, makes this compound a promising lead compound for the development of therapeutics against VEEV and potentially other New World alphaviruses. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, is warranted to fully assess its therapeutic potential.

References

- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vinyl Sulfone-Based Inhibitors of Nonstructural Protein 2 Block the Replication of Venezuelan Equine Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for substrate specificity of alphavirus nsP2 proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The crystal structure of the Venezuelan equine encephalitis alphavirus nsP2 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Self-inhibited State of Venezuelan Equine Encephalitis Virus (VEEV) nsP2 Cysteine Protease: A Crystallographic and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biorxiv.org [biorxiv.org]

- 13. madbarn.com [madbarn.com]

- 14. microbiologyresearch.org [microbiologyresearch.org]

ML336: A Technical Guide to its Discovery, Synthesis, and Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML336 is a potent, first-in-class inhibitor of Venezuelan Equine Encephalitis Virus (VEEV), a member of the Alphavirus genus. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel antiviral therapeutics. This document details the experimental protocols for the synthesis of this compound and the key biological assays used to characterize its antiviral activity. Quantitative data are summarized in structured tables for clarity, and signaling pathways and experimental workflows are illustrated using diagrams.

Discovery and Optimization

This compound was identified through a high-throughput screening (HTS) of the Molecular Libraries Small Molecule Repository (MLSMR) for compounds that could inhibit the cytopathic effect (CPE) induced by VEEV.[1][2] The initial screen identified a quinazolinone-based compound as a promising hit.[3] Subsequent medicinal chemistry optimization led to the development of this compound, a more potent and pharmacokinetically favorable analog.[1][2]

The discovery and optimization workflow for this compound is a classic example of modern drug discovery, beginning with a broad search for active compounds and progressively refining the chemical structure to enhance efficacy and drug-like properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a detailed protocol for its preparation.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is carried out in four main steps, starting from 2-amino-5-nitrobenzoic acid.[1]

Step 1: Synthesis of 2-(chloromethyl)-6-nitro-4H-benzo[d][3][4]oxazin-4-one

-

Dissolve 2-amino-5-nitrobenzoic acid (1 eq) in dichloromethane (CH2Cl2) under a nitrogen atmosphere.

-

Add triethylamine (TEA) (2.2 eq) to the solution.

-

Cool the mixture to 0°C.

-

Add 2-chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the desired intermediate.

Step 2: Synthesis of 2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one

-

Suspend 2-(chloromethyl)-6-nitro-4H-benzo[d][3][4]oxazin-4-one (1 eq) and aniline (1.1 eq) in phosphorus oxychloride (POCl3) (5 eq).

-

Heat the mixture at reflux for 4 hours.

-

Cool the reaction to room temperature and pour it onto ice.

-

Neutralize the solution with aqueous sodium hydroxide (NaOH).

-

Extract the product with CH2Cl2.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash chromatography.

Step 3: Synthesis of tert-butyl (E)-(2-((6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methylamino)ethyl)(methyl)carbamate

-

Dissolve 2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one (1 eq) in acetonitrile.

-

Add tert-butyl methyl(2-(methylamino)ethyl)carbamate (1.2 eq) and potassium carbonate (K2CO3) (3 eq).

-

Heat the mixture at reflux for 12 hours.

-

Cool to room temperature, filter, and concentrate the filtrate.

-

Purify the residue by flash chromatography.

Step 4: Synthesis of (E)-2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide (this compound)

-

Dissolve the product from Step 3 in a solution of trifluoroacetic acid (TFA) in CH2Cl2 (1:1).

-

Stir the reaction at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in CH2Cl2 and wash with saturated aqueous sodium bicarbonate (NaHCO3).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

Biological Activity and Quantitative Data

This compound exhibits potent antiviral activity against multiple strains of VEEV. Its efficacy has been demonstrated through various in vitro assays.

Table 1: In Vitro Antiviral Activity of this compound

| Assay Type | Virus Strain | Cell Line | Endpoint | Value | Reference |

| Cytopathic Effect (CPE) | VEEV TC-83 | Vero 76 | IC50 | 32 nM | [5][6] |

| Cytopathic Effect (CPE) | VEEV V3526 | Vero 76 | IC50 | 20 nM | [5][6] |

| Cytopathic Effect (CPE) | VEEV Trinidad Donkey | Vero 76 | IC50 | 42 nM | [5][6] |

| Viral Titer Reduction | VEEV TC-83 | Vero 76 | >7.2 log reduction | at 1 µM | [3][7] |

| RNA Synthesis Inhibition | VEEV TC-83 | - | IC50 | 1.1 nM | [8][9] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Aqueous Solubility (PBS, pH 7.4) | 40.4 µg/mL (110.0 µM) | [1] |

| Cytotoxicity (Vero 76 cells) | > 50 µM | [3][7] |

Mechanism of Action: Inhibition of Viral RNA Synthesis

This compound exerts its antiviral effect by inhibiting the replication of the VEEV genome. The primary target of this compound is believed to be the viral non-structural protein 2 (nsP2).[3][7] nsP2 is a multifunctional enzyme with protease, helicase, and NTPase activities, all of which are essential for the processing of the viral polyprotein and the replication of the viral RNA.[10] By targeting nsP2, this compound disrupts the formation and function of the viral replicase complex, which is responsible for synthesizing new viral RNA.[4][8] This leads to a potent inhibition of both positive- and negative-strand viral RNA synthesis.[8][9]

The proposed mechanism of action involves the following steps:

References

- 1. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Venezuelan Equine Encephalitis Virus nsP2 Protein Regulates Packaging of the Viral Genome into Infectious Virions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The alphavirus nonstructural protein 2 NTPase induces a host translational shut-off through phosphorylation of eEF2 via cAMP-PKA-eEF2K signaling | PLOS Pathogens [journals.plos.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are VEEV nsP2 inhibitors and how do they work? [synapse.patsnap.com]

Quinazolinone-Based Inhibitors: A Technical Guide to Combating Venezuelan Equine Encephalitis Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venezuelan Equine Encephalitis Virus (VEEV), a member of the Alphavirus genus, poses a significant threat to public health, capable of causing debilitating and potentially fatal encephalitis in humans and equines.[1][2] The absence of FDA-approved therapeutics underscores the urgent need for the development of effective antiviral agents.[1][2] Among the promising avenues of research, quinazolinone-based compounds have emerged as a potent class of inhibitors targeting the viral replication machinery. This technical guide provides a comprehensive overview of the core research, quantitative data, and experimental methodologies related to the development of quinazolinone-based inhibitors for VEEV.

Mechanism of Action: Targeting the Viral Engine

The primary target of the most potent quinazolinone-based inhibitors of VEEV is the non-structural protein 2 (nsP2).[1][3] This multifunctional protein is a cornerstone of the viral replication complex, possessing both protease and helicase activities that are essential for processing the viral polyprotein and replicating the viral RNA genome.[3] By binding to nsP2, these inhibitors disrupt its function, thereby halting viral RNA synthesis and subsequent progeny virus production.[4][5][6]

The binding of these inhibitors is thought to occur within a specific region of the nsP2 helicase domain.[7][8] Notably, resistance to these compounds has been mapped to mutations in the nsP2 gene, particularly at residue tyrosine 102 (Y102), providing strong evidence for the direct interaction between the inhibitors and the nsP2 protein.[7][9][10]

Key Quinazolinone-Based VEEV Inhibitors: A Quantitative Overview

Several quinazolinone-based compounds have demonstrated significant anti-VEEV activity. The following tables summarize the quantitative data for three prominent inhibitors: ML336, CID15997213, and BDGR-49.

Table 1: In Vitro Activity of this compound against VEEV

| Assay | Virus Strain | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |

| Cytopathic Effect (CPE) | VEEV TC-83 | 32 nM | > 50 µM | > 1563 | [1][11] |

| Cytopathic Effect (CPE) | VEEV V3526 | 20 nM | > 50 µM | > 2500 | [1][11] |

| Cytopathic Effect (CPE) | VEEV Trinidad Donkey (Wild Type) | 42 nM | > 50 µM | > 1219 | [1][11] |

| RNA Synthesis Inhibition | VEEV TC-83 | 1.1 nM | > 50 µM | > 45454 | [4][5][6] |

| Viral Titer Reduction | VEEV TC-83 | - | - | > 7.2 log reduction at 1 µM | [1][2] |

Table 2: In Vitro Activity of CID15997213 against VEEV

| Assay | Virus Strain | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |

| Cytopathic Effect (CPE) | VEEV TC-83 | 0.84 µM | > 25 µM | > 30 | [12] |

| Cytopathic Effect (CPE) | VEEV | 0.36 - 1.3 µM | - | - | [13] |

| Antiviral Activity | Western Equine Encephalitis Virus (WEEV) | 10 µM | - | - | [13] |

Table 3: In Vitro Activity of BDGR-49 against VEEV and EEEV

| Assay | Virus Strain | EC50 | CC50 | Reference |

| Cytopathic Effect (CPE) | VEEV | Low nanomolar | > 25 µM | [14] |

| Cytopathic Effect (CPE) | Eastern Equine Encephalitis Virus (EEEV) | Low nanomolar | > 25 µM | [14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development and evaluation of quinazolinone-based VEEV inhibitors.

Cytopathic Effect (CPE) Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell death.

-

Cell Line: Vero 76 cells are typically used.

-

Procedure:

-

Seed Vero 76 cells in a 96-well plate and allow them to form a monolayer.

-

Prepare serial dilutions of the test compound.

-

Infect the cells with VEEV (e.g., TC-83 strain) at a low multiplicity of infection (MOI) of 0.05 in the presence of the various concentrations of the test compound.[15]

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until at least 80% CPE is observed in the virus-only control wells.

-

Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP content as an indicator of viable cells.[15][16]

-

The half-maximal effective concentration (EC50), the concentration of the compound that protects 50% of the cells from viral-induced death, is calculated using a 4-parameter logistic model.[15]

-

Viral Titer Reduction (VTR) Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of a test compound.

-

Cell Line: Vero 76 cells are commonly used.

-

Procedure:

-

Seed Vero 76 cells in 6-well or 12-well plates and grow to confluency.

-

Infect the cells with VEEV at a specific MOI in the presence or absence of the test compound.

-

After a defined incubation period (e.g., 40 hours), harvest the cell culture supernatant.[17]

-

Perform a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on the harvested supernatant to determine the viral titer.

-

For the plaque assay, serially dilute the supernatant and use it to infect fresh monolayers of Vero 76 cells. After an adsorption period, overlay the cells with a medium containing agarose or another gelling agent to restrict virus spread to adjacent cells.

-

After a further incubation period to allow for plaque formation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[17]

-

The viral titer is expressed as plaque-forming units per milliliter (PFU/mL). The log reduction in viral titer in the presence of the compound compared to the untreated control is then calculated.

-

Viral RNA Synthesis Inhibition Assay

This assay directly measures the effect of a compound on the replication of the viral genome.

-

Method 1: Metabolic Labeling with ³H-Uridine

-

Infect BHK-21 cells with VEEV at a high MOI (e.g., 10).[4]

-

At a specific time post-infection (e.g., 6 hours), add the test compound along with actinomycin D (to inhibit host cell transcription) and ³H-uridine (³HU).[4]

-

After a 2-hour pulse-labeling period, lyse the cells and isolate the total RNA.[4]

-

Quantify the amount of incorporated ³HU into the viral RNA using liquid scintillation counting.[4]

-

The half-maximal inhibitory concentration (IC50) for RNA synthesis is calculated from a dose-response curve.[4]

-

-

Method 2: Strand-Specific Quantitative Real-Time PCR (qRT-PCR)

-

Infect cells with VEEV in the presence of the test compound.

-

Isolate total RNA from the cells at a specific time point.

-

Generate cDNA using tagged primers specific for either the positive-sense or negative-sense viral RNA strands.[15]

-

Perform qRT-PCR using TaqMan chemistry with a strand-specific primer set to quantify the amount of each viral RNA species.[15]

-

The reduction in viral RNA levels in treated cells compared to untreated controls indicates the inhibition of RNA synthesis.

-

Visualizing the Inhibition: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the VEEV replication cycle, the mechanism of nsP2 inhibition, and a typical experimental workflow for inhibitor screening.

Caption: VEEV replication cycle and the inhibitory action of quinazolinones on nsP2.

Caption: A typical workflow for the discovery and development of VEEV inhibitors.

Caption: VEEV nsP2 interferes with STAT1 nuclear import via KPNA1 interaction.

Conclusion and Future Directions

Quinazolinone-based inhibitors represent a highly promising class of antiviral candidates for the treatment of VEEV infection. Their potent, specific activity against the viral nsP2 protein provides a clear mechanism of action and a strong foundation for further drug development. The quantitative data for compounds like this compound and BDGR-49 demonstrate the potential for achieving low nanomolar efficacy with favorable selectivity.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to enhance their in vivo efficacy and safety profiles. Structure-activity relationship (SAR) studies will be crucial in designing next-generation compounds with improved potency and the ability to overcome potential resistance mutations. Furthermore, exploring combination therapies that target different viral or host factors could provide a more robust and durable antiviral response. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the fight against VEEV and other emerging alphaviruses.

References

- 1. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are VEEV nsP2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Quinolinones as Antivirals against Venezuelan Equine Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Identification of Quinolinones as Antivirals against Venezuelan Equine Encephalitis Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. madbarn.com [madbarn.com]

- 13. researchgate.net [researchgate.net]

- 14. medkoo.com [medkoo.com]

- 15. biorxiv.org [biorxiv.org]

- 16. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Target Identification and Validation of ML336

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of ML336, a potent inhibitor of Venezuelan equine encephalitis virus (VEEV). The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound is a novel benzamidine-based small molecule inhibitor of Venezuelan equine encephalitis virus (VEEV), an alphavirus capable of causing severe encephalitis in humans and equids.[1][2] Extensive research has identified the primary target of this compound as the viral RNA synthesis machinery.[1][3][4][5] The compound exhibits potent antiviral activity at nanomolar concentrations with a high selectivity index, making it a promising candidate for further therapeutic development.[2] This guide delineates the scientific evidence and methodologies employed to elucidate the target and validate the mechanism of action of this compound.

Target Identification: The VEEV RNA Replicase Complex

Initial high-throughput screening identified this compound as a potent inhibitor of VEEV-induced cytopathic effects in cell culture.[2][6] Subsequent mechanistic studies pinpointed the viral RNA replication process as the target of this compound's antiviral activity.[1][3]

Several lines of evidence support the VEEV RNA replicase complex as the direct target of this compound:

-

Inhibition of Viral RNA Synthesis: this compound potently inhibits the synthesis of all VEEV RNA species, including positive-sense genomic, negative-sense template, and subgenomic RNAs.[1][3]

-

Resistance Mutations: The emergence of resistance to this compound is associated with mutations in the viral nonstructural proteins nsP2 and nsP4, which are key components of the viral replicase complex.[1][3][7]

-

Direct Interaction: this compound demonstrates inhibitory activity in cell-free viral RNA synthesis assays, which utilize the membranous fraction of infected cells enriched with viral replicase complexes.[1][4] This suggests a direct interaction with the viral replication machinery.[1][4]

-

Specificity: The antiviral activity of this compound is highly specific to VEEV, with significantly weaker or no effect observed against other alphaviruses like Chikungunya virus (CHIKV).[1][3]

VEEV RNA Replication Pathway

The following diagram illustrates the key stages of VEEV RNA replication, the process targeted by this compound.

Caption: VEEV RNA Replication and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity against VEEV.

Table 1: Antiviral Activity of this compound against VEEV

| Assay Type | Virus Strain | Cell Line | Parameter | Value | Reference |

| Cytopathic Effect (CPE) | VEEV TC-83 | Vero 76 | EC₅₀ | 32 nM | [1] |

| Cytopathic Effect (CPE) | VEEV V3526 | Vero 76 | EC₅₀ | 20 nM | [8] |

| Cytopathic Effect (CPE) | VEEV Trinidad Donkey (Wild Type) | Vero 76 | EC₅₀ | 42 nM | [8] |

| Viral Titer Reduction | VEEV TC-83 | Vero 76 | Log Reduction | > 7.2 at 1 µM | [6] |

| Viral Titer Reduction | VEEV TC-83 | Vero 76 | Log Reduction | > 7.2 at 5 µM | [1] |

Table 2: this compound Inhibition of VEEV RNA Synthesis and Cytotoxicity

| Assay Type | Target | Cell Line | Parameter | Value | Reference |

| ³H-Uridine Incorporation | VEEV RNA Synthesis | BHK | IC₅₀ | 1.1 nM | [1] |

| ³H-Uridine Incorporation | Chikungunya Virus RNA Synthesis | BHK | IC₅₀ | > 4 µM | [1][3] |

| ³H-Uridine Incorporation | Cellular RNA Synthesis | BHK | IC₅₀ | > 50 µM | [1] |

| Cell Viability | Cytotoxicity | Vero 76 | CC₅₀ | > 50 µM | [2][6] |

Experimental Protocols for Target Validation

The validation of this compound's target involved a series of cell-based and biochemical assays. The methodologies for these key experiments are detailed below.

Cell-Based Assays

This assay measures the ability of a compound to protect cells from virus-induced death.

-

Cell Culture: Vero 76 cells are cultured and maintained in MEM-E supplemented with 10% FBS, 1% Penicillin/Streptomycin/L-glutamine, and 1% HEPES.[6]

-

Procedure:

-

Seed Vero 76 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the compound dilutions to the cells.

-

Infect the cells with VEEV (e.g., TC-83, V3526, or Trinidad donkey strain) at a specified multiplicity of infection (MOI).

-

Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

-

Measure cell viability using a reagent such as CellTiter-Glo, which quantifies ATP as an indicator of viable cells.

-

Calculate the EC₅₀ value, the concentration of the compound that protects 50% of the cells from the viral CPE.

-

This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.

-

Procedure:

-

Seed Vero 76 cells in 12-well plates and incubate overnight.

-

Infect the cells with VEEV at a specific MOI.

-

After a 1-hour adsorption period, remove the inoculum and add fresh medium containing various concentrations of this compound.

-

Incubate for 16-24 hours.

-

Harvest the supernatant and determine the viral titer using a plaque assay or TCID₅₀ assay on fresh Vero 76 cell monolayers.

-

Calculate the log reduction in viral titer compared to the vehicle-treated control.

-

This assay helps to determine the stage of the viral life cycle that is inhibited by the compound.

-

Procedure:

-

Seed Vero 76 cells in 6-well plates and incubate overnight.

-

Infect the cells with VEEV at a high MOI (e.g., 5).

-

Add this compound at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

-

Harvest the culture medium at a fixed time point (e.g., 16 hours post-infection).

-

Titer the progeny viruses from each time point. The time at which the addition of the compound no longer reduces the viral yield indicates the approximate window of its antiviral activity.[6]

-

Biochemical and Molecular Assays

This assay directly measures the synthesis of new viral RNA.

-

Procedure:

-

Infect BHK cells with VEEV at an MOI of ten.

-

At a specific time post-infection (e.g., 6 hours), add various concentrations of this compound along with actinomycin D to inhibit cellular transcription.

-

Add ³H-uridine (³HU) to the culture medium.

-

Incubate for a defined period (e.g., 2 hours).

-

Lyse the cells and isolate the total RNA.

-

Measure the incorporation of ³HU into the RNA using a scintillation counter.

-

Generate a dose-response curve to calculate the IC₅₀ for viral RNA synthesis inhibition.[1]

-

This technique is used to quantify the levels of specific viral RNA strands (positive and negative).

-

Procedure:

-

Infect cells with VEEV and treat with this compound as in other assays.

-

Isolate total RNA from the cells.

-

Perform reverse transcription using tagged primers specific for either the positive or negative sense viral RNA.

-

The generated cDNA is then used as a template for qRT-PCR with TaqMan chemistry using strand-specific primers and probes to quantify the amount of each RNA species.[1]

-

This assay provides evidence for the direct inhibition of the viral replicase complex.

-

Procedure:

-

Infect cells with VEEV.

-

At the peak of viral RNA synthesis, harvest the cells and prepare a P15 fraction (membranous fraction enriched for viral replicase complexes) by differential centrifugation.

-

Set up an in vitro reaction containing the P15 fraction, ribonucleotides (including a radiolabeled nucleotide like ³²P-GTP or ³H-UTP), and various concentrations of this compound.

-

Incubate the reaction to allow for viral RNA synthesis.

-

Precipitate the newly synthesized RNA and measure the incorporated radioactivity.

-

Determine the dose-dependent inhibition of RNA synthesis by this compound.[1][4]

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical process of target validation.

Workflow for Target Validation of this compound

Caption: Logical workflow for the target identification and validation of this compound.

Experimental Workflow for Cell-Free RNA Synthesis Assay

Caption: Experimental workflow for the cell-free VEEV RNA synthesis assay.

Conclusion

References

- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Emergence and Magnitude of this compound Resistance in Venezuelan Equine Encephalitis Virus Depend on the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Structural Activity Relationship of ML336 Analogs: A Technical Guide for Antiviral Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of ML336 and its analogs as potent inhibitors of Venezuelan Equine Encephalitis Virus (VEEV). This compound, a novel benzamidine-based compound, has demonstrated significant antiviral activity, paving the way for the development of effective therapeutics against this pathogenic alphavirus. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a first-in-class inhibitor of VEEV replication with a unique mechanism of action that targets the viral RNA-dependent RNA polymerase (RdRp) complex.[1] Specifically, it interferes with the function of the non-structural proteins nsP2 and nsP4, which are essential for viral RNA synthesis.[2][3][4] Resistance mutations to this compound have been mapped to the N-terminal regions of both nsP2 and nsP4, suggesting a potential interaction site within the replicase complex.[2] This targeted approach offers a promising strategy for antiviral therapy with a lower likelihood of off-target effects on host cellular processes.[1]

The primary anti-VEEV mechanism of this compound and its analogs is the inhibition of viral RNA synthesis, affecting the production of genomic, subgenomic, and negative-sense RNA strands.[2][3] This has been demonstrated in both cell-based and cell-free viral RNA synthesis assays.[2]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro antiviral activity of this compound and its key analogs against various strains of VEEV and other alphaviruses. The data is primarily derived from cytopathic effect (CPE) assays, which measure the ability of a compound to protect cells from virus-induced death.

Table 1: Antiviral Activity of this compound against VEEV Strains

| Compound | VEEV Strain | Assay | IC50 (nM) | Reference |

| This compound | TC-83 | CPE | 32 | [1] |

| This compound | V3526 | CPE | 20 | [1] |

| This compound | Trinidad Donkey (Wild Type) | CPE | 42 | [1] |

| This compound | TC-83 | RNA Synthesis Inhibition | 1.1 | [2] |

Table 2: Antiviral Activity of this compound Analogs against VEEV and other Alphaviruses

| Compound | Virus Strain | Assay | EC50 (nM) | Reference |

| This compound | VEEV (TC-83) | CPE | 32 | |

| BDGR-4 | VEEV (TC-83) | CPE | 47 | |

| EEEV | CPE | 149 | ||

| WEEV | CPE | 102 | ||

| BDGR-5 | VEEV (TC-83) | CPE | >5000 | |

| BDGR-69 | VEEV (TC-83) | CPE | 230 | |

| BDGR-70 | VEEV (TC-83) | CPE | 110 |

Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the antiviral activity of this compound and its analogs.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell death.

Materials:

-

Cells: Vero 76 cells (or other susceptible cell lines like A549, BHK-21).

-

Virus: VEEV (e.g., TC-83 strain) at a known titer.

-

Media: Minimum Essential Medium (MEM) supplemented with 5% Fetal Bovine Serum (FBS) and antibiotics.

-

Compounds: Test compounds (this compound and analogs) dissolved in DMSO.

-

Reagents: Neutral red stain or CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Equipment: 96-well plates, incubator (37°C, 5% CO2), microplate reader.

Procedure:

-

Cell Seeding: Seed Vero 76 cells in 96-well plates at a density that will form a confluent monolayer overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in cell culture media. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

-

Compound Addition: Add the diluted compounds to the cell monolayers in triplicate. Include cell-only (no virus, no compound), virus-only (no compound), and compound toxicity controls (compound, no virus).

-

Virus Infection: Infect the appropriate wells with VEEV at a multiplicity of infection (MOI) that causes approximately 80% cell death in the virus control wells within the assay duration (e.g., MOI of 0.003).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period determined by the virus replication kinetics (typically 48-72 hours).

-

Quantification of Cell Viability:

-

Neutral Red Staining: Remove the media, add neutral red solution, incubate, wash, and then solubilize the dye. Measure the absorbance at 540 nm.

-

CellTiter-Glo®: Add the reagent to the wells and measure luminescence according to the manufacturer's protocol.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by non-linear regression analysis of the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.

Titer Reduction Assay (Yield Reduction Assay)

This assay quantifies the reduction in the production of infectious virus particles in the presence of a test compound.

Materials:

-

Same as for the CPE assay.

Procedure:

-

Cell Seeding and Compound Treatment: Follow steps 1-3 of the CPE assay protocol.

-

Virus Infection: Infect the cells with VEEV at a specific MOI (e.g., 0.1).

-

Incubation: Incubate the plates for a single replication cycle (e.g., 16-24 hours).

-

Supernatant Collection: Collect the culture supernatants, which contain the progeny virus.

-

Virus Titer Determination: Determine the virus titer in the collected supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

-

Data Analysis: Calculate the log reduction in viral titer for each compound concentration compared to the untreated virus control.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the VEEV replication cycle, the proposed mechanism of action of this compound, and a typical experimental workflow.

VEEV Replication Cycle and Inhibition by this compound

Caption: VEEV replication cycle and the inhibitory action of this compound analogs on RNA replication.

Experimental Workflow for Antiviral Compound Screening

References

- 1. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonstructural Proteins of Alphavirus—Potential Targets for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of ML336

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML336 is a potent and selective small molecule inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV), a member of the Alphavirus genus.[1][2] VEEV can cause debilitating and potentially lethal encephalitis in both humans and equids.[1][2] this compound exhibits significant antiviral activity in both in vitro and in vivo models of VEEV infection.[1][2] The compound's mechanism of action involves the inhibition of viral RNA synthesis, mediated through its interaction with the viral replicase complex.[1][2] Specifically, this compound has been shown to inhibit the synthesis of positive-sense genomic, negative-sense template, and subgenomic viral RNAs without significantly affecting host cell transcription.[1][2] Resistance to this compound has been mapped to mutations in the viral nonstructural proteins nsP2 and nsP4, further supporting its targeted effect on the viral replication machinery.[1][3]

These application notes provide detailed protocols for the in vitro assessment of the antiviral activity and cytotoxicity of this compound and its analogs. The described assays are essential for determining the compound's efficacy, potency, and therapeutic index.

Data Presentation

Antiviral Activity and Cytotoxicity of this compound

The following table summarizes the quantitative data for this compound's in vitro antiviral efficacy and cytotoxicity against various strains of VEEV.

| Assay Type | Virus Strain | Cell Line | Parameter | Value | Reference |

| Cytopathic Effect (CPE) | VEEV TC-83 | Vero 76 | EC50 | 32 nM | [1][4] |

| Cytopathic Effect (CPE) | VEEV V3526 | Vero 76 | EC50 | 20 nM | [4] |

| Cytopathic Effect (CPE) | VEEV Trinidad Donkey (Wild Type) | Vero 76 | EC50 | 42 nM | [4] |

| RNA Synthesis Inhibition | VEEV TC-83 | Vero 76 | IC50 | 1.1 nM | [1][2][5] |

| Cytotoxicity | Not Applicable | Vero 76 | CC50 | > 50 µM | [3][5][6] |

| Titer Reduction | VEEV | Vero 76 | Log Reduction | > 7.2 | [1][3] |

EC50 (Half-maximal Effective Concentration): The concentration of this compound that inhibits the viral cytopathic effect by 50%. IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound that inhibits viral RNA synthesis by 50%. CC50 (Half-maximal Cytotoxic Concentration): The concentration of this compound that reduces the viability of uninfected cells by 50%.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of this compound to protect host cells from virus-induced cell death.

Materials:

-

Vero 76 cells

-

Complete growth medium (e.g., MEM supplemented with 5% FBS)

-

Assay medium (e.g., MEM supplemented with 2% FBS)

-

VEEV stock

-

This compound compound

-

96-well clear-bottom, white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader with luminescence detection capabilities

Protocol:

-

Cell Seeding:

-

The day before the assay, seed Vero 76 cells into 96-well plates at a density that will result in a near-confluent monolayer on the day of the experiment.

-

-

Compound Preparation:

-

Prepare a series of 2-fold or half-log10 serial dilutions of this compound in assay medium. It is recommended to test a range of concentrations spanning the expected EC50 value (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the compound dilutions.

-

-

Compound Addition:

-

Remove the growth medium from the cell plates and add the diluted this compound and control solutions to the respective wells.

-

-

Virus Infection:

-

Two hours after compound addition, infect the cells with VEEV at a multiplicity of infection (MOI) of 0.05.[6]

-

Include uninfected control wells (cells with compound but no virus) and virus control wells (cells with vehicle and virus).

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours or until at least 80% CPE is observed in the virus control wells.[6]

-

-

Cell Viability Measurement:

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the uninfected and virus controls.

-

Calculate the EC50 value by fitting the dose-response curve using a suitable regression model (e.g., four-parameter logistic regression).

-

Viral Titer Reduction Assay (Plaque Assay)

This assay quantifies the reduction in infectious virus particles produced in the presence of this compound.

Materials:

-

Vero 76 cells

-

Complete growth medium

-

Assay medium

-

VEEV stock

-

This compound compound

-

6-well or 12-well plates

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Crystal violet staining solution

Protocol:

-

Cell Seeding:

-

Seed Vero 76 cells in 6-well or 12-well plates to form a confluent monolayer.

-

-

Infection and Treatment:

-

Infect the cell monolayers with VEEV at a specific MOI (e.g., 5) for 1 hour to allow for viral attachment.[3]

-

After the incubation period, remove the virus inoculum and wash the cells.

-

Add assay medium containing various concentrations of this compound or a vehicle control.

-

-

Incubation:

-

Incubate the plates for a defined period (e.g., 16 hours post-infection) to allow for one round of viral replication.[3]

-

-

Harvesting Supernatant:

-

Harvest the cell culture supernatant, which contains the progeny viruses.

-

-

Plaque Assay:

-

Prepare 10-fold serial dilutions of the harvested supernatants.

-

Infect fresh monolayers of Vero 76 cells with the dilutions for 1 hour.

-

Remove the inoculum and overlay the cells with a semi-solid medium to restrict virus spread.

-

Incubate for 2-3 days until plaques are visible.

-

-

Staining and Counting:

-

Fix the cells and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Count the number of plaque-forming units (PFU) for each dilution.

-

-

Data Analysis:

-

Calculate the viral titer (PFU/mL) for each compound concentration.

-

Determine the log reduction in viral titer compared to the vehicle control.

-

Cytotoxicity Assay

This assay measures the effect of this compound on the viability of uninfected host cells to determine its therapeutic index.

Materials:

-

Vero 76 cells

-

Complete growth medium

-

This compound compound

-

96-well clear-bottom, white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader with luminescence detection capabilities

Protocol:

-

Cell Seeding:

-

Seed Vero 76 cells into 96-well plates as described for the CPE assay.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add the compound dilutions to the cells. Include a vehicle control and untreated cell controls.

-

-

Incubation:

-

Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).

-

-

Cell Viability Measurement:

-

Measure cell viability using the CellTiter-Glo® assay as described in the CPE reduction assay protocol.

-

-

Data Analysis:

-

Normalize the data to the untreated cell control.

-

Calculate the CC50 value by fitting the dose-response curve.

-

Visualizations

Proposed Mechanism of Action of this compound

Caption: this compound inhibits VEEV RNA synthesis by targeting the viral replicase complex.

Experimental Workflow for CPE Reduction Assay

Caption: Workflow for determining the EC50 of this compound using a CPE reduction assay.

Logical Relationship of Assay Parameters

Caption: Relationship between antiviral potency, cytotoxicity, and the selectivity index.

References

- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 3. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vero Cell Line - From Viral Research to Vaccine Development [cytion.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for ML336: In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosage, administration, and experimental protocols for the in vivo use of ML336, a potent inhibitor of Venezuelan Equine Encephalitis Virus (VEEV). The data presented is compiled from various studies to guide researchers in their experimental design.

Quantitative Data Summary

The following tables summarize the in vivo dosage and efficacy of this compound and its derivatives from studies in murine models.

Table 1: In Vivo Dosage and Administration of this compound and its Derivatives

| Compound | Animal Model | Dosage | Administration Route | Vehicle/Formulation | Dosing Regimen |

| This compound | C3H/HeN Mice | 24 mg/kg/day | Intraperitoneal (i.p.) | 25% Polyethylene Glycol 400, 10% Kolliphor RH40, 65% Water | Twice daily injections (12 mg/kg per injection) for 8 days, starting 2 hours before infection.[1] |

| BDGR-4 (this compound derivative) | C3H/HeN Mice | 12.5 mg/kg/day | Not Specified | Not Specified | Twice daily for 8 days.[2][3] |

| BDGR-4 (this compound derivative) | BALB/c Mice | 25 mg/kg/day | Not Specified | Not Specified | Daily for 8 days, starting 2 hours before, or 24 or 48 hours after virus challenge.[3] |

| BDGR-69 & BDGR-70 (this compound derivatives) | C3H/HeN Mice | 50 mg/kg/day | Not Specified | 25% PEG400, 10% RH40, 65% Water | Twice daily for 5 days.[3] |

Table 2: In Vivo Efficacy of this compound and its Derivatives against Alphaviruses

| Compound | Virus | Animal Model | Efficacy |

| This compound | VEEV (TC-83) | C3H/HeN Mice | Effectively protected mice in a lethal VEEV infection model.[4] |

| BDGR-4 (this compound derivative) | VEEV (Trinidad Donkey) | BALB/c Mice | 100% protection when treated 24h post-infection; 90% protection when treated 48h post-infection.[2][3] |

| BDGR-4 (this compound derivative) | EEEV | Mice | 90% protection.[2] |

| CID15997213 (Precursor to this compound) | VEEV | Mice | 100% protection at a dose of 50 mg/kg in a lethal VEEV infection model.[4][5] |

Experimental Protocols

Formulation of this compound for In Vivo Administration

Objective: To prepare a stable formulation of this compound suitable for intraperitoneal injection in mice.

Materials:

-

This compound compound

-

Polyethylene Glycol 400 (PEG400)

-

Kolliphor RH40 (formerly Cremophor RH40)

-

Sterile Water for Injection

Procedure:

-

Prepare the vehicle by mixing 25% PEG400, 10% Kolliphor RH40, and 65% sterile water.[1][3]

-

Vortex the vehicle solution until it is homogeneous.

-

Weigh the required amount of this compound and add it to the vehicle to achieve the desired final concentration for dosing.

-

Vortex or sonicate the mixture until the this compound is completely dissolved.

-

Visually inspect the solution for any particulates before administration.

In Vivo Efficacy Study of this compound in a VEEV Mouse Model

Objective: To evaluate the prophylactic and therapeutic efficacy of this compound in mice challenged with a lethal dose of VEEV.

Animal Model: 5- to 6-week-old female C3H/HeN mice.[1]

Materials:

-

This compound formulated as described above.

-

Venezuelan Equine Encephalitis Virus (VEEV), e.g., TC-83 strain.

-

Control vehicle (25% PEG400, 10% Kolliphor RH40, 65% water).[1]

-

Standard animal housing and handling equipment.

Procedure:

-

Acclimatize mice for a minimum of 72 hours before the start of the experiment.

-

Randomly assign mice to treatment groups (e.g., vehicle control, this compound treatment).

-

Prophylactic Treatment: Administer this compound (e.g., 12 mg/kg) or vehicle via intraperitoneal (i.p.) injection starting 2 hours before viral challenge.[1]

-

Therapeutic Treatment: Initiate this compound administration at specified time points post-infection (e.g., 24 and 48 hours).[2][3]

-

Challenge mice with a lethal dose of VEEV according to approved institutional protocols.

-

Monitor mice daily for clinical signs of disease (e.g., weight loss, morbidity) and survival for a predetermined observation period (e.g., 21 days).

-

Collect tissues (e.g., brain) at specified time points for virological analysis (e.g., viral titer determination).

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting viral RNA synthesis.[4][6][7] This is achieved through the targeting of the viral replicase complex, specifically the non-structural proteins nsP2 and nsP4, which are essential for the transcription and replication of the viral RNA.[4][7][8] Resistance mutations to this compound have been identified in both nsP2 and nsP4.[1]

Caption: Mechanism of action of this compound in inhibiting VEEV replication.

Experimental Workflow for In Vivo Efficacy Study

Caption: Experimental workflow for an in vivo efficacy study of this compound.

References

- 1. Emergence and Magnitude of this compound Resistance in Venezuelan Equine Encephalitis Virus Depend on the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of a this compound derivative against Venezuelan and eastern equine encephalitis viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of a this compound Derivative against Venezuelan and Eastern Equine Encephalitis Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Efficacy Testing of ML336

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML336 is a potent, cell-permeable benzamidine inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV), a member of the Alphavirus genus.[1][2] It demonstrates significant antiviral activity in both in vitro and in vivo models.[1][2] The primary mechanism of action of this compound is the inhibition of viral RNA synthesis, mediated through direct interaction with the viral replicase complex, specifically targeting the non-structural proteins nsP2 and nsP4.[1][3][4] This document provides detailed protocols for key cell-based assays to evaluate the efficacy of this compound against VEEV.

Mechanism of Action: Inhibition of VEEV RNA Synthesis

This compound exerts its antiviral effect by disrupting the replication of the viral genome. Upon entry into the host cell, the positive-sense single-stranded RNA genome of VEEV is translated to produce a polyprotein, which is subsequently cleaved to form the non-structural proteins (nsP1-4) that assemble into the viral replicase complex. This complex is responsible for the synthesis of a negative-sense RNA template, which is then used to produce new genomic RNA and subgenomic mRNA for translation into structural proteins. This compound has been shown to inhibit the synthesis of both positive-sense and negative-sense viral RNA.[1][5]

Caption: VEEV Replication Cycle and this compound Inhibition.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy and cytotoxicity data for this compound against various strains of VEEV.

| Assay Type | Virus Strain | Cell Line | Parameter | Value | Reference |

| Cytopathic Effect (CPE) | VEEV TC-83 | Vero 76 | EC50 | 32 nM | [1] |

| Cytopathic Effect (CPE) | VEEV V3526 | Vero 76 | EC50 | 20 nM | [6] |

| Cytopathic Effect (CPE) | VEEV Trinidad Donkey (Wild Type) | Vero 76 | EC50 | 42 nM | [6] |

| Viral RNA Synthesis Inhibition | VEEV TC-83 | BHK-21 | IC50 | 1.1 nM | [1][2][5] |

| Viral Titer Reduction | VEEV TC-83 | Vero 76 | Log Reduction | > 7.2 at 1 µM & 5 µM | [3] |

| Viral Titer Reduction | VEEV TC-83 | Vero 76 | Log Reduction | 5.8 at 0.5 µM | [3] |

| Cytotoxicity | - | Vero 76 | CC50 | > 50 µM | [3][4] |

| Selectivity Index (SI) | VEEV TC-83 | Vero 76 | SI (>CC50/EC50) | > 1500 | [4] |

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of this compound to protect host cells from virus-induced cell death.

Workflow:

Caption: CPE Reduction Assay Workflow.

Protocol:

-

Cell Plating: Seed Vero 76 cells in white, solid-bottom 96-well plates at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration might be 10 µM with 2-fold dilutions.

-

Compound Addition: Remove the growth medium from the cell plates and add the diluted this compound. Include wells with vehicle control (e.g., DMSO) and uninfected cell controls.

-

Virus Infection: Two hours after compound addition, infect the cells with VEEV (e.g., TC-83 strain) at a multiplicity of infection (MOI) of 0.05.

-

Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

-

Viability Measurement: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Viral Titer Reduction Assay (Plaque Assay)

This assay quantifies the amount of infectious virus produced by infected cells in the presence of this compound.

Protocol:

-

Cell Plating: Seed Vero 76 cells in 6-well plates and grow to confluency.

-

Infection and Treatment: Infect the cells with VEEV at a specific MOI in the presence of various concentrations of this compound or a vehicle control.

-

Supernatant Collection: After a defined incubation period (e.g., 16-24 hours), collect the culture supernatants.

-

Serial Dilution: Prepare 10-fold serial dilutions of the collected supernatants in serum-free medium.

-

Plaque Formation: Inoculate confluent monolayers of Vero 76 cells in 6-well plates with the serially diluted virus. After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 0.5% agarose.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.

-

Staining and Counting: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. Count the number of plaques to determine the viral titer (plaque-forming units per milliliter, PFU/mL).

-

Data Analysis: Compare the viral titers from this compound-treated wells to the vehicle control to determine the log reduction in viral titer.

Viral RNA Synthesis Inhibition Assay (Metabolic Labeling)

This assay directly measures the inhibition of viral RNA synthesis by quantifying the incorporation of a radiolabeled nucleoside analog.

Protocol:

-

Cell Plating and Infection: Seed BHK-21 cells in 24-well plates. The next day, infect the cells with VEEV TC-83.

-

Treatment: At 6 hours post-infection (HPI), treat the cells with various concentrations of this compound. Also, add actinomycin D to inhibit cellular transcription and [3H]-uridine (3HU) as the metabolic label.

-

Incubation: Incubate the cells for 2 hours.

-

RNA Isolation: Lyse the cells and isolate the total RNA.

-

Quantification: Measure the amount of incorporated [3H]-uridine using liquid scintillation counting.

-

Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of [3H]-uridine incorporation against the log concentration of this compound to calculate the 50% inhibitory concentration (IC50).[1]

Strand-Specific Quantitative Real-Time PCR (qRT-PCR)

This method allows for the specific quantification of positive- and negative-sense viral RNA strands, providing a detailed view of this compound's effect on different stages of RNA replication.

Protocol:

-

Infection and Treatment: Infect cells (e.g., BHK-21) with VEEV and treat with this compound as described in the other assays.

-

RNA Extraction: At a specific time point post-infection, harvest the cells and extract total RNA.

-

cDNA Synthesis: Generate cDNA from the viral RNA using tagged primers specific for either the positive- or negative-sense RNA strand.[1]

-

qRT-PCR: Perform quantitative real-time PCR using TaqMan chemistry with primers and a probe specific to a conserved region of the VEEV genome.

-

Data Analysis: Quantify the levels of positive- and negative-sense viral RNA in this compound-treated samples relative to vehicle-treated controls.

Time-of-Addition Assay

This assay helps to determine the specific stage of the viral lifecycle that is inhibited by this compound.

Workflow:

Caption: Time-of-Addition Assay Workflow.

Protocol:

-

Cell Plating: Seed Vero 76 cells in 6-well plates and grow to confluency.

-

Infection: Infect the cells with VEEV TC-83 at a high MOI (e.g., 5).

-

Time-Course Treatment: Add this compound at various time points post-infection (e.g., 0, 2, 4, 6, and 8 hours).

-

Incubation and Collection: At 16 hours post-infection, collect the culture medium from each well.

-

Viral Titer Determination: Determine the viral titer in the collected media using a plaque assay as described above.

-

Data Analysis: Plot the viral titer against the time of compound addition. A loss of inhibitory activity at later time points suggests that this compound targets an early stage of viral replication. Studies have shown this compound is effective when added 2-4 hours post-infection, consistent with its targeting of viral RNA synthesis.[1][7]

References

- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ML336 in Viral RNA Synthesis Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML336 is a potent and selective small molecule inhibitor of viral replication, primarily targeting the Venezuelan equine encephalitis virus (VEEV), a member of the Alphavirus genus.[1][2] This benzamidine compound has demonstrated significant antiviral activity in both in vitro and in vivo models.[1][2] Its primary mechanism of action is the inhibition of viral RNA synthesis through direct interaction with the viral replicase complex, making it a valuable tool for studying alphavirus replication and a promising lead for therapeutic development.[1][3][4]

These application notes provide a comprehensive overview of the use of this compound in viral RNA synthesis inhibition assays, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp) complex.[1] In alphaviruses like VEEV, this complex is composed of non-structural proteins (nsPs) 1 through 4.[1] Genetic and biochemical studies have shown that this compound likely interacts with the nsP2 and nsP4 components of the replicase complex.[1][5] This interaction interferes with the synthesis of all viral RNA species, including the genomic (positive-sense), subgenomic (positive-sense), and template (negative-sense) RNAs.[1][2] Notably, this compound is highly specific for VEEV and shows significantly weaker activity against other alphaviruses like Chikungunya virus (CHIKV), and it does not inhibit host cell transcription.[1][2][3]

References

- 1. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzamidine this compound inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. microbiologyresearch.org [microbiologyresearch.org]

Application of ML336 in High-Throughput Screening for Antiviral Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ML336 is a potent and selective inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV), an alphavirus capable of causing severe encephalitis in humans and equids.[1][2] Discovered through high-throughput screening (HTS), this compound represents a first-in-class antiviral compound that targets the viral replication machinery, offering a promising scaffold for the development of therapeutics against VEEV and potentially other New World alphaviruses.[1][3][4] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in HTS campaigns aimed at discovering novel antiviral agents.

Mechanism of Action

This compound exerts its antiviral activity by inhibiting viral RNA synthesis.[1][2] The compound is proposed to interact directly with the viral replicase complex, a multi-protein machine responsible for replicating the viral RNA genome.[1][2] Resistance mutations to this compound have been mapped to the viral nonstructural proteins nsP2 and nsP4, further supporting the replicase complex as the primary target.[1][2][4] Specifically, this compound has been shown to inhibit the synthesis of positive-sense genomic RNA, negative-sense template RNA, and subgenomic RNA of VEEV.[1][2] Importantly, this compound does not significantly affect host cell RNA production, indicating a virus-specific mechanism of action.[1]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the quantitative data for this compound's antiviral activity against various strains of VEEV and its effect on viral RNA synthesis.

| Assay Type | Virus Strain/Target | Cell Line | Parameter | Value | Reference |

| Cytopathic Effect (CPE) | VEEV TC-83 | Vero 76 | IC50 | 32 nM | [5][6] |

| Cytopathic Effect (CPE) | VEEV V3526 | Vero 76 | IC50 | 20 nM | [5][6] |

| Cytopathic Effect (CPE) | VEEV Wild Type (Trinidad Donkey) | Vero 76 | IC50 | 42 nM | [5][6] |

| Antiviral Activity | VEEV TC-83 | Vero 76 | EC50 | 32 nM | [1] |

| Antiviral Activity | VEEV (unspecified) | Vero 76 | EC50 | 0.04 µM | [5] |

| Antiviral Activity | VEEV (unspecified) | Vero 76 | EC50 | 0.17 µM | [5] |

| Viral RNA Synthesis Inhibition | VEEV | - | IC50 | 1.1 nM | [1][2][7][8] |

| Viral Titer Reduction | VEEV | - | - | >7.2 log reduction at 1 µM and 5 µM | [3] |

| Cytotoxicity | - | Vero 76 | EC50 | > 50 µM | [3][5] |

| Antiviral Activity | Chikungunya Virus (CHIKV) | - | IC50 | > 4 µM | [1][2][7] |

Mandatory Visualizations

VEEV RNA Replication and Inhibition by this compound

Caption: Signaling pathway of VEEV RNA replication and the inhibitory action of this compound.

High-Throughput Screening Workflow for VEEV Inhibitors

Caption: Experimental workflow for a cell-based HTS assay to identify VEEV inhibitors.

Experimental Protocols

High-Throughput Screening (HTS) Primary Assay for VEEV Inhibitors

This protocol is adapted from the cell-based cytopathic effect (CPE) assay used in the discovery of this compound.[3]

Objective: To identify compounds that inhibit VEEV-induced cell death in a high-throughput format.

Materials:

-

Vero 76 cells (ATCC CRL-1587)

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1x GlutaMAX, and 25 mM HEPES.

-

VEEV TC-83 strain

-

Compound library plates (e.g., 10-point dose response)

-

384-well white, solid-bottom assay plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer plate reader

Protocol:

-

Compound Plating: Using an automated liquid handler, dispense compounds from the library plates into the 384-well assay plates. A typical screening concentration might range from 0.05 µM to 25 µM in a 1:2 serial dilution.[3] Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).

-

Cell Plating:

-

Culture Vero 76 cells to ~80-90% confluency.

-